(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride

Dopamine D4 receptor Structure-activity relationship Regiochemical selectivity

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride (CAS 1353958-38-9; molecular formula C₁₃H₁₇ClN₂O₃; MW 284.74) is a heterobifunctional synthetic intermediate comprising a 1,4-benzodioxane core linked via a carbonyl bridge to an unsubstituted piperazine ring, supplied as the hydrochloride salt for enhanced aqueous solubility and long-term stability. The compound belongs to the benzodioxane-piperazine chemotype, a privileged scaffold in medicinal chemistry that has yielded selective ligands for dopamine D4 receptors, O-GlcNAcase inhibitors, COX-2-selective anti-inflammatory agents, and PD-L1 immunomodulators.

Molecular Formula C13H17ClN2O3
Molecular Weight 284.74
CAS No. 1353958-38-9
Cat. No. B2794958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride
CAS1353958-38-9
Molecular FormulaC13H17ClN2O3
Molecular Weight284.74
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC3=C(C=C2)OCCO3.Cl
InChIInChI=1S/C13H16N2O3.ClH/c16-13(15-5-3-14-4-6-15)10-1-2-11-12(9-10)18-8-7-17-11;/h1-2,9,14H,3-8H2;1H
InChIKeyBLXTUOANRKUNNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride (CAS 1353958-38-9) – Core Scaffold for CNS and Anti-Inflammatory Drug Discovery


(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride (CAS 1353958-38-9; molecular formula C₁₃H₁₇ClN₂O₃; MW 284.74) is a heterobifunctional synthetic intermediate comprising a 1,4-benzodioxane core linked via a carbonyl bridge to an unsubstituted piperazine ring, supplied as the hydrochloride salt for enhanced aqueous solubility and long-term stability . The compound belongs to the benzodioxane-piperazine chemotype, a privileged scaffold in medicinal chemistry that has yielded selective ligands for dopamine D4 receptors, O-GlcNAcase inhibitors, COX-2-selective anti-inflammatory agents, and PD-L1 immunomodulators [1]. The defining structural feature—the 6-yl substitution pattern on the benzodioxane ring—differentiates this compound from the 2-yl regioisomer utilized in doxazosin synthesis and fundamentally redirects pharmacological target engagement toward the D4 dopaminergic system and other therapeutic targets [2].

Why (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride Cannot Be Replaced by In-Class Analogs


Superficially similar benzodioxane-piperazine methanone compounds cannot be interchanged with CAS 1353958-38-9 due to three structural determinants that dictate divergent pharmacological profiles. First, the position of the carbonyl-piperazine attachment on the benzodioxane ring (6-yl vs. 2-yl) is the primary determinant of biological target engagement: the 2-yl regioisomer (CAS 70918-00-2) serves as a key intermediate for α₁-adrenoceptor antagonists such as doxazosin [1], whereas the 6-yl substitution pattern—as found exclusively in the target compound—is essential for achieving high-affinity dopamine D4 receptor binding (Ki = 2.4 nM for advanced derivatives) and D2/D4 selectivity exceeding 100-fold [2]. Second, the unsubstituted piperazine NH is a critical chemical handle enabling N-functionalization to access diverse chemotypes (e.g., D4-selective radioligands, O-GlcNAcase inhibitors), whereas methyl-substituted piperazine analogs (e.g., CAS 1353980-53-6) are terminal compounds with restricted derivatization potential [3]. Third, the hydrochloride salt form confers measurable solubility and solid-state handling advantages over the free base (free base MW 248.28 vs. HCl salt MW 284.74), directly impacting reproducibility in downstream synthetic and biological workflows .

Quantitative Differentiation Evidence for (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride Against Key Comparators


Regiochemistry-Driven Target Selectivity: 6-yl vs. 2-yl Benzodioxane Substitution Decides Between Dopaminergic and Adrenergic Pharmacology

The carbonyl-piperazine attachment position on the 1,4-benzodioxane scaffold is the primary determinant of pharmacological target engagement. Derivatives built from the 6-yl scaffold (target compound core) selectively engage dopamine D4 receptors: S 18126—whose structure incorporates the 6-yl benzodioxane-piperazine motif—displays Ki = 2.4 nM at human D4 receptors with selectivity ratios of 308-fold over hD2 (738 nM) and >1,183-fold over hD3 (2,840 nM) in cloned human receptor binding assays [1]. In contrast, the 2-yl regioisomer (CAS 70918-00-2) is the critical intermediate for α₁-adrenoceptor antagonists: the doxazosin progenitor series (2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives) exhibits nanomolar binding affinity for α₁-adrenoceptors with no significant α₂-activity, leading to the clinical development of doxazosin as an antihypertensive agent [2]. The regiochemical switch thus bifurcates the pharmacology: 6-yl → D4 dopaminergic; 2-yl → α₁-adrenergic.

Dopamine D4 receptor Structure-activity relationship Regiochemical selectivity

Dopamine D4 Receptor Subtype Selectivity: Quantitative Head-to-Head Comparison of 6-yl Benzodioxane-Piperazine Derivatives vs. Clinically Relevant D2/D3-Selective Antagonists

Derivatives constructed from the 6-yl benzodioxane-piperazine core (the target compound scaffold) exhibit D4 receptor subtype selectivity that is quantitatively superior to clinical D2/D3-preferring antagonists. In head-to-head cloned human receptor assays, the 6-yl benzodioxane-piperazine derivative S 18126 demonstrated Ki(hD4) = 2.4 nM with >100-fold selectivity over hD2 (738 nM) and hD3 (2,840 nM); the structurally distinct D4 antagonist L 745,870 (non-benzodioxane chemotype) showed comparable D4 affinity (Ki = 2.5 nM) but lacks the synthetic versatility of the benzodioxane scaffold [1]. Critically, the clinical D2/D3 antagonist raclopride exhibited the inverse selectivity profile: Ki(hD2) = 1.1 nM and Ki(hD3) = 1.4 nM, but Ki(hD4) > 3,000 nM, representing a >2,700-fold difference in D4/D2 selectivity ratio compared to the benzodioxane-based compounds [1]. A further optimized 6-yl benzodioxane derivative, [18F]3d (1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine), achieved Ki(hD4) = 1.5 ± 0.7 nM with D2/D4 selectivity ratio >2,000-fold and >1,100-fold selectivity over D2 and D3 receptors, with negligible affinity for 5-HT1A, 5-HT2, and sigma-1 receptors (all Ki > 5,800 nM) [2]. The free piperazine NH in the target compound is the essential synthetic handle enabling the N-alkylation that produced these selective derivatives.

Dopamine receptor pharmacology Subtype selectivity Antipsychotic drug discovery

O-GlcNAcase Inhibition: 6-yl Benzodioxane-Piperazine as a Privileged Scaffold with Nanomolar Potency (US10336775 Patent Evidence)

The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl motif is a validated pharmacophore for human O-GlcNAcase (OGA) inhibition, a target implicated in Alzheimer's disease and other tauopathies. According to US Patent 10336775 (Asceneuron SA), multiple compounds incorporating the 6-yl benzodioxane-piperazine scaffold demonstrate potent O-GlcNAcase inhibitory activity: Example 74 / 75 (enantiomeric pair bearing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl-ethyl-piperazine core) exhibit IC₅₀ < 50 nM against human O-GlcNAcase in McIlvaine's Buffer (pH 6.5) with 2% DMSO [1]; Example 199 / 200 (1-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-4-aryl-piperazine derivatives) show IC₅₀ = 125 nM in the same assay system [2]. The target compound (CAS 1353958-38-9) contains the identical 6-yl benzodioxane-carbonyl-piperazine core structure and represents the unsubstituted synthetic intermediate from which these patented OGA inhibitors can be elaborated via N-alkylation or N-arylation of the free piperazine nitrogen. No equivalent OGA inhibitory activity has been reported for the 2-yl regioisomer scaffold, reinforcing the essentiality of the 6-yl substitution pattern.

O-GlcNAcase Alzheimer's disease Glycosidase inhibition

Selective COX-2 Inhibition by 1,4-Benzodioxan-6-yl-Piperazine Derivatives: Differentiation from Non-Selective NSAID Scaffolds

The 1,4-benzodioxan-6-yl scaffold, when functionalized via piperazine linkage, yields selective cyclooxygenase-2 (COX-2) inhibitors with a favorable non-ulcerogenic profile. A series of 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives was rationally designed using a pharmacophore model based on lead compound C (IC₅₀ COX-2 = 7.5 μM) [1]. The optimized compound 3k (3-triFPh substituent) demonstrated the most potent anti-inflammatory activity among eleven synthesized compounds, with no ulcerogenic toxicity in vivo—a critical differentiation from traditional non-selective NSAIDs that inhibit both COX-1 and COX-2, leading to gastrointestinal side effects [1]. Computational docking confirmed that the 1,4-benzodioxane ring engages key COX-2 active-site residues via hydrogen bonding and hydrophobic interactions [1]. While the target compound (CAS 1353958-38-9) itself is the carbonyl-linked (rather than methylene-linked) congener, it serves as a structurally homologous intermediate for constructing COX-2-selective chemical libraries via N-functionalization of the piperazine ring. By contrast, the 2-yl benzodioxane regioisomer has not been reported as a COX-2 pharmacophore, with its pharmacological development historically focused on α₁-adrenoceptor antagonism [2].

COX-2 selective inhibition Anti-inflammatory Non-ulcerogenic

Hydrochloride Salt Form: Quantified Purity, Solubility, and Handling Advantages Over the Free Base

The target compound is supplied as the hydrochloride salt (C₁₃H₁₇ClN₂O₃, MW 284.74), which offers measurable advantages over the free base form (C₁₃H₁₆N₂O₃, MW 248.28) for research and development workflows. Multiple independent vendors supply this compound at verified purity levels: ≥95% (AKSci, Cat. 9026DS) , 98% (Leyan, Cat. 1779373) , 98% (MolCore) , and 95%+ (Chemenu, Cat. CM156061) . The hydrochloride salt formation protonates the piperazine nitrogen, enhancing aqueous solubility and solid-state chemical stability during long-term storage compared to the neutral free base—a property critical for reproducible solution-phase chemistry and biological assay preparation. The free base form (CAS not assigned independently) has a molecular weight 12.8% lower than the HCl salt, requiring stoichiometric adjustment in synthetic protocols. The hydrochloride salt is classified as non-hazardous for DOT/IATA transport , facilitating international procurement and laboratory inventory management.

Salt form selection Aqueous solubility Chemical procurement

Optimal Application Scenarios for (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride Based on Quantitative Evidence


Dopamine D4 Receptor PET Tracer Development and CNS Imaging Studies

The target compound is the optimal synthetic intermediate for constructing D4-selective PET radioligands. As demonstrated by Kügler et al. (2011), N-alkylation of the free piperazine nitrogen with a 6-fluoropyridin-3-ylmethyl group yields [18F]3d, which exhibits Ki(hD4) = 1.5 nM with >2,000-fold D2/D4 selectivity, logD7.4 = 1.81, and high brain uptake with specific binding in hippocampus, cortex, colliculus, and cerebellum [1]. The unsubstituted piperazine NH in CAS 1353958-38-9 is the essential reactive handle for this reductive amination with 6-[18F]fluoronicotinaldehyde, achieving radiochemical yields of 15 ± 5% and radiochemical purity >98% [1]. This application is not accessible using the 2-yl regioisomer, which would yield α₁-adrenoceptor-targeting compounds unsuitable for D4 imaging. Programs seeking D4-selective radioligands for PET imaging of schizophrenia, cognition, or substance use disorders should procure the 6-yl regiosiomer exclusively.

O-GlcNAcase Inhibitor Lead Optimization for Alzheimer's Disease and Tauopathy Research

CAS 1353958-38-9 serves as the unsubstituted core intermediate for synthesizing potent O-GlcNAcase (OGA) inhibitors as claimed in US Patent 10336775 (Asceneuron SA). N-functionalization of the piperazine ring yields derivatives with IC₅₀ < 50 nM against human OGA (Examples 74/75) and IC₅₀ = 125 nM (Examples 199/200) in standardized enzyme inhibition assays at pH 6.5 [2]. The 6-yl benzodioxane substitution is structurally mandatory for OGA active-site engagement; the 2-yl regioisomer has no demonstrated OGA inhibitory activity. Medicinal chemistry teams pursuing OGA inhibition as a therapeutic strategy for Alzheimer's disease and related tauopathies should use CAS 1353958-38-9 as the starting scaffold for parallel SAR exploration of N-substituents, leveraging the free piperazine NH for diversity-oriented synthesis.

Selective COX-2 Inhibitor Development with Reduced Gastrointestinal Toxicity

The 1,4-benzodioxan-6-yl pharmacophore, accessible via the target compound, has been validated as a selective COX-2 inhibitory scaffold with in vivo anti-inflammatory efficacy and zero ulcerogenic liability. Sun et al. (2016) demonstrated that 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives, designed from a lead with IC₅₀ COX-2 = 7.5 μM, exhibit potent anti-inflammatory activity without the gastrointestinal toxicity characteristic of non-selective COX-1/COX-2 NSAIDs [3]. While the target compound features a carbonyl rather than methylene linker, N-acylation or reductive amination strategies can readily access both chemotypes. This application is mechanistically unavailable to the 2-yl regioisomer, whose pharmacology is restricted to α₁-adrenergic receptor modulation [4]. Anti-inflammatory drug discovery programs seeking non-ulcerogenic COX-2-selective leads should select the 6-yl compound as their core scaffold.

CNS Drug Discovery Scaffold Diversification via Piperazine N-Functionalization

The unsubstituted piperazine NH of CAS 1353958-38-9 is a strategic chemical handle enabling systematic diversification into multiple CNS-active chemotypes from a single procurement. The same intermediate can be elaborated via: (i) N-arylation or N-alkylation to access D4-selective antagonists (e.g., S 18126, Ki = 2.4 nM at D4); (ii) N-heteroaryl methylation to generate D4-selective PET radioligands (e.g., [18F]3d); (iii) N-functionalization with thiazole-containing groups to produce O-GlcNAcase inhibitors (IC₅₀ < 50 nM); and (iv) N-benzylation or N-sulfonylation to explore COX-2 and other CNS targets. This versatility is absent in methyl-substituted piperazine analogs (e.g., the 3-methylpiperazine congener), which are terminal compounds incapable of further N-derivatization [5]. For medicinal chemistry groups managing multiple CNS target programs, CAS 1353958-38-9 offers procurement efficiency by serving as a common intermediate for parallel lead optimization campaigns across distinct therapeutic targets.

Quote Request

Request a Quote for (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.